molecular formula C12H11BrN2 B2779513 N1-(4-bromophenyl)-1,2-benzenediamine CAS No. 100953-52-4

N1-(4-bromophenyl)-1,2-benzenediamine

Cat. No.: B2779513
CAS No.: 100953-52-4
M. Wt: 263.138
InChI Key: LCLAHXCIHJAZIF-UHFFFAOYSA-N
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Description

N1-(4-bromophenyl)-1,2-benzenediamine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzenediamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-bromophenyl)-1,2-benzenediamine typically involves the reaction of 4-bromoaniline with 1,2-diaminobenzene. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(4-bromophenyl)-1,2-benzenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry: N1-(4-bromophenyl)-1,2-benzenediamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized aromatic systems.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound finds applications in the production of dyes, pigments, and polymers. It can be used as a precursor for the synthesis of materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • N1-(4-chlorophenyl)-1,2-benzenediamine
  • N1-(4-fluorophenyl)-1,2-benzenediamine
  • N1-(4-methylphenyl)-1,2-benzenediamine

Comparison: N1-(4-bromophenyl)-1,2-benzenediamine is unique due to the presence of the bromine atom, which can impart distinct electronic and steric effects compared to its analogs. These effects can influence the compound’s reactivity, stability, and interaction with biological targets. For example, the bromine atom’s larger size and higher electronegativity compared to chlorine or fluorine can lead to different binding interactions and biological activities.

Properties

IUPAC Name

2-N-(4-bromophenyl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLAHXCIHJAZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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